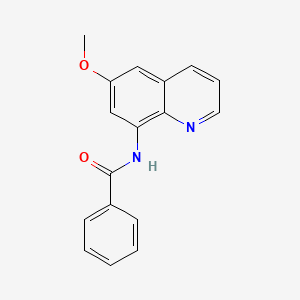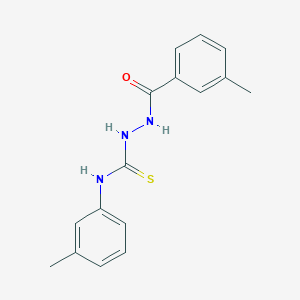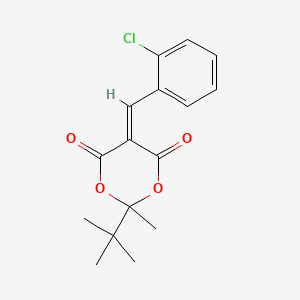
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as DCB, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DCB has been studied extensively for its applications in various fields such as chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed that 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of certain enzymes such as DNA topoisomerase and histone deacetylase. It has also been shown to bind to certain receptors such as the GABA-A receptor.
Biochemical and Physiological Effects
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of certain enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has some limitations for lab experiments. It is toxic and must be handled with care. It is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of new synthetic methods for 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. Another area of research is the study of the biological activities of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. This includes the study of the mechanism of action, the identification of new cellular targets, and the development of new therapeutic applications. Additionally, the development of new fluorescent probes based on 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is an area of research with potential applications in imaging and sensing.
Méthodes De Synthèse
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multistep reaction process. The first step involves the reaction between tert-butyl acetoacetate and 2-chlorobenzaldehyde to form 2-tert-butyl-5-(2-chlorobenzylidene)-1,3-dioxane-4,6-dione. The second step involves the reaction between the intermediate product and methylmagnesium bromide to form 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The synthesis method of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a building block in the synthesis of various compounds such as chiral ligands, heterocyclic compounds, and natural products. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its applications in medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
2-tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-15(2,3)16(4)20-13(18)11(14(19)21-16)9-10-7-5-6-8-12(10)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKGVDHHBPRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)
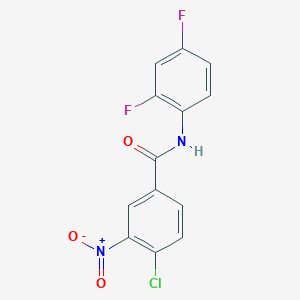
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)
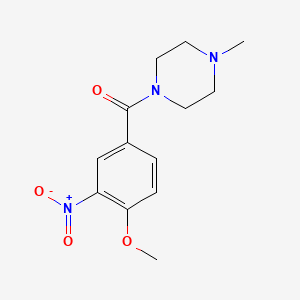
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
